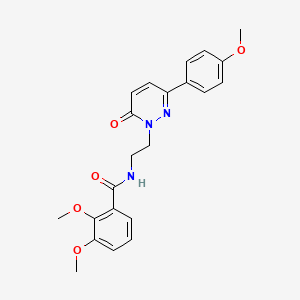
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained significant attention in the scientific community due to its potential in cancer therapy.
Mechanism of Action
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide targets glutaminase, an enzyme that converts glutamine to glutamate, which is further metabolized to produce energy and other metabolites. Glutaminase is overexpressed in many cancer cells and is essential for their survival. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide binds to the active site of glutaminase, inhibiting its activity and thus blocking the metabolism of glutamine in cancer cells.
Biochemical and Physiological Effects:
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting glutamine metabolism. It has also been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been tested in animal models and has shown to inhibit tumor growth without any significant toxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is its selectivity towards cancer cells that are dependent on glutamine metabolism. This makes it a potential candidate for cancer therapy with fewer side effects. However, N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has limitations in terms of its stability and solubility, which can affect its efficacy in vivo. Further research is needed to optimize its formulation and delivery.
Future Directions
Future research on N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide should focus on optimizing its formulation and delivery to improve its efficacy in vivo. Additionally, further studies are needed to investigate its potential in combination with other cancer therapies, such as chemotherapy and immunotherapy. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide can also be used as a tool compound to study the role of glutamine metabolism in cancer and other diseases.
Synthesis Methods
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide involves a multi-step process that includes the reaction of 5-benzoyl-4-phenyl-1,3-thiazole-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-dimethylaminopyridine and N,N-dimethylformamide to obtain the intermediate. The intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride to obtain the final product.
Scientific Research Applications
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been extensively studied for its potential in cancer therapy. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results.
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-28(2)34(31,32)20-15-13-19(14-16-20)24(30)27-25-26-21(17-9-5-3-6-10-17)23(33-25)22(29)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJBVASZFYEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride](/img/structure/B2615969.png)
![propan-2-yl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615970.png)
![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide](/img/structure/B2615972.png)
![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)


![5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide](/img/structure/B2615978.png)


![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)
![6-Tert-butyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2615985.png)
